N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide
Description
N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide is a synthetic organic compound featuring a benzofuran-thiazole hybrid core, a 4-fluorophenyl sulfonyl group, and a butanamide linker. The thiazole ring is a common pharmacophore in medicinal chemistry, suggesting possible biological relevance. Its synthesis involves multi-step reactions, including sulfonation, coupling, and amidation, as seen in analogous compounds .
Properties
IUPAC Name |
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)sulfonylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O4S2/c22-15-7-9-16(10-8-15)30(26,27)11-3-6-20(25)24-21-23-17(13-29-21)19-12-14-4-1-2-5-18(14)28-19/h1-2,4-5,7-10,12-13H,3,6,11H2,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLBNBXLMDGUBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features and Molecular Diversity
The target compound shares structural motifs with several sulfonamide- and heterocycle-containing analogs (Table 1). Key comparisons include:
Key Observations :
- Sulfonyl Substituents : The 4-fluorophenyl group in the target compound contrasts with 3,5-difluorophenyl () or methylphenyl () substituents, affecting electronegativity and solubility.
- Linker Variations : The butanamide linker in the target compound differs from carboxamide () or methylsulfonamide (), influencing conformational flexibility and hydrogen-bonding capacity.
Spectroscopic and Physicochemical Properties
- IR Spectroscopy: The target compound’s sulfonyl group would exhibit νS=O stretches (~1350–1150 cm⁻¹), comparable to analogs in (νC=S at 1247–1255 cm⁻¹) . Absence of νS-H (~2500–2600 cm⁻¹) in the target aligns with non-thiol tautomers.
- NMR Data : Benzo[d]thiazole analogs in show aromatic proton shifts at δ 7.2–8.5 ppm, similar to the benzofuran-thiazole core’s expected shifts .
- Melting Points : compounds (melting points 132–230°C) suggest that sulfonamide heterocycles generally exhibit high thermal stability, a trait likely shared by the target compound .
Functional Implications of Substituents
- Fluorine Substitution: The 4-fluorophenyl group in the target compound enhances electronegativity and metabolic stability compared to non-fluorinated analogs (e.g., ’s methylphenyl).
- Benzofuran vs. Benzo[d]thiazole : Benzofuran’s oxygen atom may increase solubility relative to benzo[d]thiazole’s sulfur, though this requires experimental validation.
- Sulfonamide vs.
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